

# Advanced Synthesis Guide: N-(2-Succinyl) Fluvoxamine Derivatives

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## Compound of Interest

Compound Name: *N*-(2-Succinyl) Fluvoxamine

CAS No.: 259526-43-7

Cat. No.: B1141077

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## Target Identity: Fluvoxamine Impurity C & Immunogenic Haptens

### Executive Summary & Chemical Distinction

Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.

This technical guide details the synthesis pathways for **N-(2-Succinyl) Fluvoxamine**, a critical structural motif with dual significance in pharmaceutical development. It exists in two distinct chemical forms, often confused due to nomenclature overlap:

- The Pharmacopeial Impurity (Impurity C): A Michael addition product formed between Fluvoxamine and Maleic Acid. This is the primary "N-(2-Succinyl)" derivative monitored in QC (CAS: 259526-43-7).<sup>[1]</sup>
- The Immunogenic Hapten (Succinamic Acid Derivative): An amide conjugate formed via reaction with Succinic Anhydride, used to generate antibodies for ELISA/RIA assays.

Critical Editorial Note: This guide prioritizes the synthesis of Impurity C (the Michael Adduct) as it is the standard regulatory target, but also provides the pathway for the Amide Hapten to ensure researchers choose the correct route for their specific application (Analytical Standard vs. Bioconjugate).

## Chemical Identity & Mechanistic Pathways

### The "Succinyl" Ambiguity

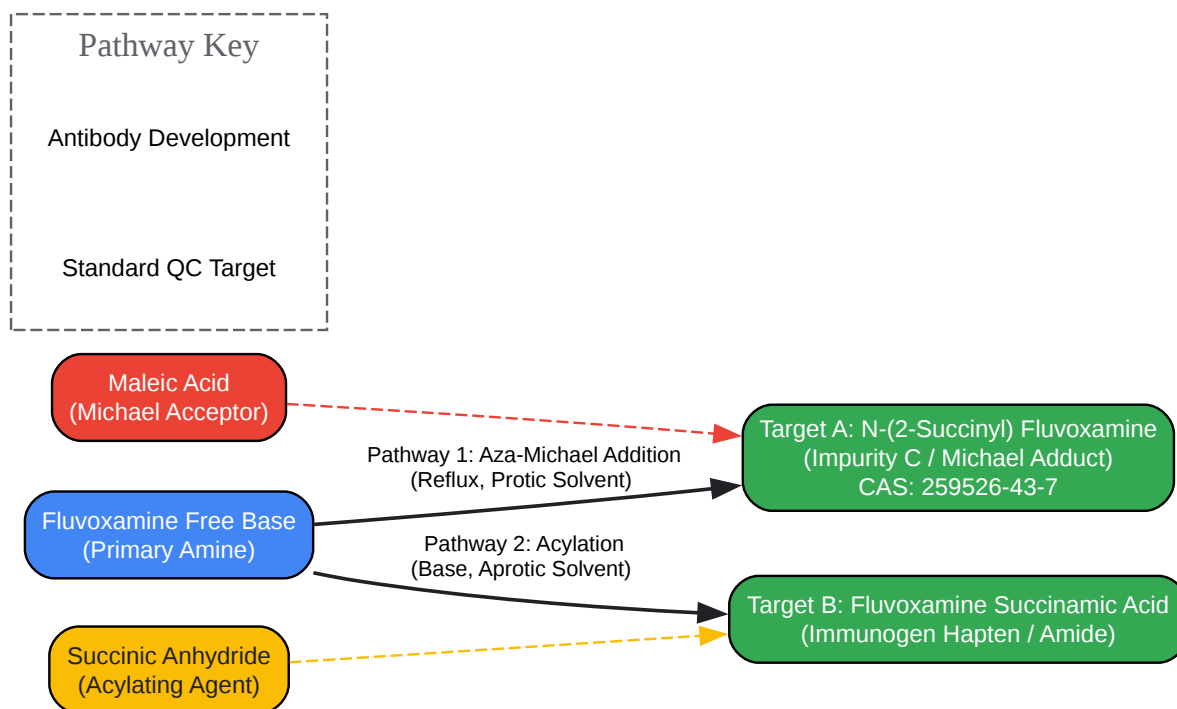
The term "Succinyl" typically implies an acyl group (

) derived from succinic acid. However, in the context of Fluvoxamine Maleate impurities, it refers to the succinic acid backbone attached via an amine linkage (Aspartic acid derivative).

Feature	Target A: Impurity C (Standard)	Target B: Hapten (Conjugate)
IUPAC Name	2-[[2-[[[(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid	4-[[2-[[[(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]-4-oxobutanoic acid
Linkage Type	Amine (Secondary amine, C-N bond)	Amide (Amide bond, C(O)-N)
Formation Mechanism	Aza-Michael Addition (Amine + Alkene)	Nucleophilic Acyl Substitution (Amine + Anhydride)
Reagents	Fluvoxamine Base + Maleic Acid	Fluvoxamine Base + Succinic Anhydride
Stability	High (Stable C-N bond)	Moderate (Amide hydrolysis possible)

### Reaction Pathway Diagram

The following diagram illustrates the divergent pathways from the common precursor, Fluvoxamine Free Base.



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Caption: Divergent synthesis pathways for Fluvoxamine derivatives. Pathway 1 yields the Pharmacopeial Impurity C; Pathway 2 yields the ELISA Hapten.

## Experimental Protocols

### Pre-requisite: Isolation of Fluvoxamine Free Base

Most commercial sources supply Fluvoxamine as the Maleate salt. You must liberate the free base to perform either synthesis effectively.

- Dissolution: Dissolve 1.0 g Fluvoxamine Maleate in 20 mL deionized water.
- Basification: Add 10% NaOH solution dropwise until pH reaches 10–11. The solution will become cloudy as the free base precipitates/oils out.
- Extraction: Extract 3x with 15 mL Dichloromethane (DCM) or Ethyl Acetate.
- Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo to yield Fluvoxamine Free Base (pale yellow oil).

## Protocol A: Synthesis of Impurity C (Michael Adduct)

Objective: Synthesize the analytical standard for Fluvoxamine Impurity C (CAS 259526-43-7).

Mechanism: Thermally driven Aza-Michael addition of the primary amine to the electron-deficient alkene of maleic acid.

Materials:

- Fluvoxamine Free Base (1.0 eq)
- Maleic Acid (1.5 eq)
- Solvent: Water/Ethanol (1:1 v/v) or neat water (process mimicry).

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask, dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) in 5 mL of 50% aqueous ethanol.
- Reagent Addition: Add Maleic Acid (174 mg, 1.5 mmol). The solution will initially form the salt.
- Thermal Induction: Heat the mixture to reflux (approx. 80°C) for 24–48 hours.
  - Note: Standard salt formation occurs at mild temps (<50°C). High heat and extended time are required to drive the Michael addition to the impurity.
- Monitoring: Monitor via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient). Look for the emergence of a peak with RRT ~0.8–0.9 relative to Fluvoxamine.
- Workup:
  - Cool reaction to room temperature.[2][3]
  - Adjust pH to ~5.0 with dilute NaOH (to maximize zwitterionic form precipitation) or evaporate solvent directly.

- Purification (Critical):
  - Flash Chromatography: Use a C18 reverse-phase column. Elute with Water (0.1% Formic Acid) / Acetonitrile gradient. The Michael adduct is more polar than the parent drug.
  - Recrystallization: Triturate the crude residue with cold acetonitrile or acetone to precipitate the zwitterionic product.

#### Validation Criteria:

- MS (ESI+): m/z 435.4 [M+H]<sup>+</sup>.
- <sup>1</sup>H NMR: Loss of maleic acid alkene protons (singlet at ~6.2 ppm disappears/shifts) and appearance of succinyl methylene protons (multiplets at ~2.5–3.0 ppm).

## Protocol B: Synthesis of Fluvoxamine-Succinyl Amide (Hapten)

Objective: Create an immunogen for antibody production. Mechanism: Nucleophilic attack on succinic anhydride ring.

#### Materials:

- Fluvoxamine Free Base (1.0 eq)
- Succinic Anhydride (1.2 eq)
- Triethylamine (TEA) (1.5 eq)
- Solvent: Anhydrous Dichloromethane (DCM).

#### Step-by-Step Methodology:

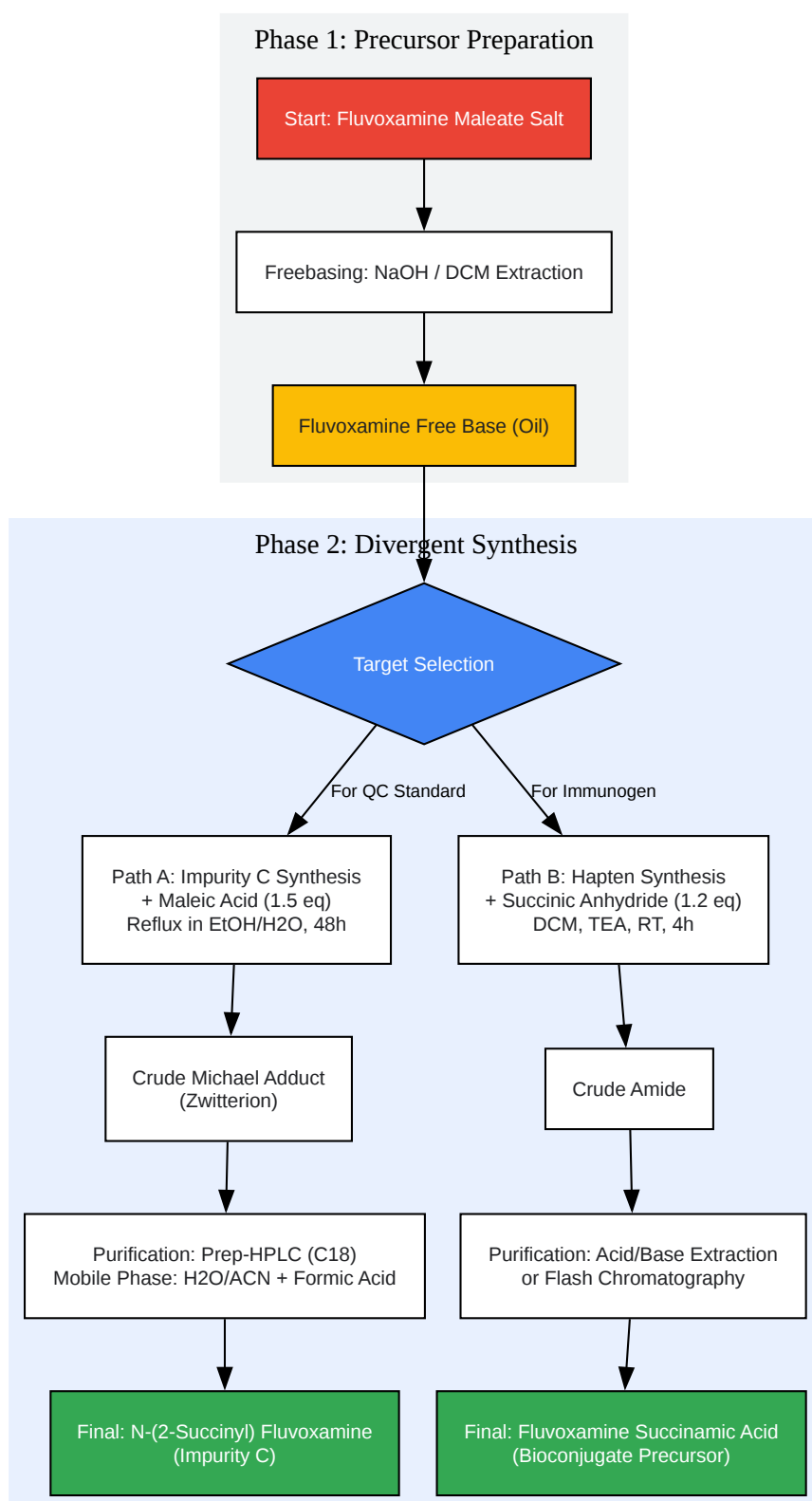
- Setup: Dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) and TEA (210  $\mu$ L, 1.5 mmol) in 10 mL anhydrous DCM under Nitrogen atmosphere.
- Addition: Add Succinic Anhydride (120 mg, 1.2 mmol) in one portion.

- Reaction: Stir at room temperature for 4–6 hours.
- Workup:
  - Dilute with 20 mL DCM.
  - Wash with 0.1 M HCl (to remove unreacted amine and TEA).
  - Wash with Water.<sup>[4]</sup>
  - Dry organic layer ( ) and concentrate.
- Result: Off-white solid/foam.<sup>[5]</sup> This intermediate has a free carboxylic acid ready for conjugation (e.g., via EDC/NHS) to carrier proteins like BSA or KLH.

## Analytical Data Summary

Parameter	Impurity C (Michael Adduct)	Hapten (Amide)
Molecular Formula		
Molecular Weight	434.41 g/mol	418.39 g/mol
Key NMR Signal	Methine CH at ~3.8 ppm (C-N attachment point on succinyl chain)	Amide NH (broad singlet, exchangeable)
Solubility	High in water/buffer (Zwitterionic)	Moderate in organics; soluble in base

## Experimental Workflow Diagram



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Caption: Operational workflow for the synthesis and purification of Fluvoxamine derivatives.

## References

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